2,5-Dibromo-2,5-dimethylhexane
Description
2,5-Dibromo-2,5-dimethylhexane (C₈H₁₆Br₂) is a brominated alkane featuring two bromine atoms at the 2 and 5 positions of a hexane chain, with methyl groups also occupying these positions. This structural arrangement confers unique reactivity, particularly in elimination and substitution reactions, due to the steric and electronic effects of the bromine and methyl substituents.
Properties
CAS No. |
54462-71-4 |
|---|---|
Molecular Formula |
C8H16Br2 |
Molecular Weight |
272.02 g/mol |
IUPAC Name |
2,5-dibromo-2,5-dimethylhexane |
InChI |
InChI=1S/C8H16Br2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3 |
InChI Key |
GJRYUKCKHUTLQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(C)(C)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-2,5-dimethylhexane can be synthesized through the bromination of 2,5-dimethylhexane. The bromination process typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions can be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-2,5-dimethylhexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as 2,5-dimethylhexene.
Reduction Reactions: The bromine atoms can be reduced to form 2,5-dimethylhexane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxide substitution, and various amines for amine substitution.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are often used to promote elimination reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the bromine atoms.
Major Products Formed
Substitution Reactions: Products include 2,5-dihydroxy-2,5-dimethylhexane or 2,5-diamino-2,5-dimethylhexane.
Elimination Reactions: The major product is 2,5-dimethylhexene.
Reduction Reactions: The major product is 2,5-dimethylhexane.
Scientific Research Applications
2,5-Dibromo-2,5-dimethylhexane has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into other molecules or to study reaction mechanisms.
Biology: The compound can be used to study the effects of brominated compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and flame retardants.
Mechanism of Action
The mechanism of action of 2,5-dibromo-2,5-dimethylhexane involves its reactivity as a dibromoalkane. The bromine atoms can participate in various chemical reactions, such as nucleophilic substitution or elimination, depending on the conditions and reagents used. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 2,5-Dibromo-2,5-dimethylhexane and related compounds:
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | Not provided | C₈H₁₆Br₂ | Bromine, methyl | Linear hexane with Br and CH₃ at C2 and C5 |
| Dimethyl 2,5-dibromohexanedioate | 760-94-1 | C₈H₁₀Br₂O₄ | Bromine, ester | Diester derivative of dibromohexanedioic acid |
| 2,5-Dibromohexanediamide | 99584-96-0 | C₆H₁₀Br₂N₂O₂ | Bromine, amide | Amide groups replacing ester functionalities |
| 5,5-Dibromomeldrum’s Acid | 66131-14-4 | C₆H₆Br₂O₄ | Bromine, cyclic ester, ketone | Cyclic dioxane ring with Br at C5 |
| 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran | 1828960 (CCDC) | C₂₈H₂₂Br₂O | Bromine, furan ring, phenyl | Hexasubstituted dihydrofuran with Br at C3/C4 |
Reactivity and Chemical Behavior
- Elimination Reactions : The bromine atoms in this compound are positioned on secondary carbons, favoring E2 elimination to form alkenes. In contrast, ester derivatives like Dimethyl 2,5-dibromohexanedioate may undergo nucleophilic substitution (e.g., with amines or alcohols) due to the electron-withdrawing ester groups .
- Hydrogen Bonding: 2,5-Dibromohexanediamide contains amide groups capable of hydrogen bonding, increasing its melting point and solubility in polar solvents compared to the nonpolar this compound .
- Ring Strain and Stability : 5,5-Dibromomeldrum’s Acid features a cyclic dioxane structure with bromine on adjacent carbons, making it prone to ring-opening reactions under acidic or basic conditions .
Physical Properties
- Molecular Weight and Polarity : The molecular weight of this compound (~290 g/mol) is comparable to 5,5-Dibromomeldrum’s Acid (~302 g/mol), but the latter’s cyclic structure and ester groups result in higher polarity and lower volatility .
- Melting Points : Amide derivatives (e.g., 2,5-Dibromohexanediamide) typically exhibit higher melting points due to hydrogen bonding, whereas brominated alkanes like the target compound are likely liquids at room temperature .
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